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Introduction

The Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 trial was a multi-

center, prospective, biologic assignment study designed to evaluate the relative benefits of

reduced-intensity conditioning (RIC) allogeneic hematopoietic cell transplantation (alloHCT)

compared to non-transplant therapies in older patients (50-75 years) with higher-risk

myelodysplastic syndrome (MDS).[1][2][3] This document provides a detailed overview of the

statistical analysis plan for this trial, aimed at researchers, scientists, and drug development

professionals.

Experimental Protocols
Study Design

The BMT CTN 1102 study was an open-label, multicenter, biologic assignment trial.[3][4]

Patients were biologically assigned to one of two arms based on the availability of a suitable

human leukocyte antigen (HLA)-matched donor.[1][3]

Arm 1 (Donor Arm): Patients with an available 8/8 HLA-matched related or unrelated donor

were assigned to receive RIC alloHCT.[1][2] The transplant was expected to be performed

within 6 months of enrollment.[5]

Arm 2 (No Donor Arm): Patients for whom a matched donor was not identified within 90 days

of initiating a search were assigned to receive non-transplant therapy, which could include
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hypomethylating agents or best supportive care, at the discretion of the treating physician.[1]

[3][5]

Patient Population

Eligible participants were patients between 50 and 75 years of age with a diagnosis of de novo

intermediate-2 or high-risk MDS according to the International Prognostic Scoring System

(IPSS), with less than 20% marrow blasts.[2][6] Patients had to be considered suitable

candidates for RIC alloHCT.[2]

Data Collection for Quality of Life (QOL)

Quality of life assessments were collected at baseline (enrollment) and at 6, 12, 18, 24, and 36

months post-consent.[3][6] The instruments used for this assessment were the Functional

Assessment of Cancer Therapy – General (FACT-G), the SF-36, and the EQ-5D

questionnaires.[7]

Data Presentation
The quantitative data and analytical approaches for the BMT CTN 1102 trial are summarized in

the following tables.

Table 1: Study Objectives and Endpoints
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Objective Type Objective Endpoint Time Frame

Primary

To compare the

overall survival (OS)

probabilities between

the two treatment

arms.[1][2]

Overall Survival (OS)
3 years post-

consent[1][2]

Secondary

To compare leukemia-

free survival (LFS)

between the arms.[1]

[2]

Leukemia-Free

Survival (LFS)

3 years from

enrollment[1]

To compare Quality of

Life (QOL) measures

between the arms.[1]

Patient-Reported

Outcomes (PROs)
Up to 36 months[6][7]

To compare the cost-

effectiveness of the

two treatment

strategies.[1]

Cost-Effectiveness 3 years[1]

Table 2: Key Statistical Analysis Methods
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Analysis Method Details

Primary Analysis Intent-to-Treat (ITT)[1][2]

The primary analysis of overall

survival was conducted on an

intent-to-treat basis, including

all enrolled subjects in their

assigned arm.[1][5]

Adjusted Survival Estimates

To account for potential bias

from the biologic assignment,

the comparison of overall

survival was adjusted for

several covariates.[2][6] These

included age, race/ethnicity,

performance status, IPSS

score, disease duration, and

response to prior

hypomethylating therapy.[6]

Power Calculation Sample Size

The trial was powered to

detect a 15% difference in 3-

year overall survival with at

least 80% power.[1]

Secondary Analysis Leukemia-Free Survival

LFS was defined as the time

from patient consent to

progression to acute myeloid

leukemia (AML) or death from

any cause.[6]

Quality of Life

Patient-reported outcome

scores were compared

between the study arms using

an inverse probability

weighted-independent

estimating equation (IPW-IEE)

model.[7]

Table 3: Patient Eligibility Criteria
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Inclusion Criteria Exclusion Criteria

Age 50-75 years.[2][6]
Intent to use a myeloablative conditioning

regimen.[6]

De novo MDS with IPSS Intermediate-2 or High-

risk disease.[2][6]

Intent to proceed with a donor source not

specified in the protocol (e.g., mismatched

donor, cord blood).[6]

< 20% marrow blasts within 60 days of consent.

[6]

Considered a suitable candidate for RIC

alloHCT.[2]

Willingness to comply with treatment

assignment.[2]
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Caption: BMT CTN 1102 Study Workflow.
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Caption: Primary and Secondary Endpoints Relationship.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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